molecular formula C20H23ClN2O4S B4394029 N-BENZYL-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

N-BENZYL-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4394029
M. Wt: 422.9 g/mol
InChI Key: XIMNODGQTPZRJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzyl group, a chlorinated methoxyphenyl group, and a sulfonyl piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and benzylation. One common approach is to start with the piperidine ring, which can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts . The chlorinated methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, such as chlorination with Cl2/FeCl3 and methoxylation with methanol in the presence of an acid catalyst . The final step involves the coupling of the benzyl group to the piperidine ring, which can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Additionally, protecting groups may be used to prevent side reactions and ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-BENZYL-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity . Additionally, it may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-BENZYL-1-(5-CHLORO-2-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, enhances its potential as an enzyme inhibitor and its stability under various reaction conditions .

Properties

IUPAC Name

N-benzyl-1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S/c1-27-18-10-9-17(21)12-19(18)28(25,26)23-11-5-8-16(14-23)20(24)22-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,16H,5,8,11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMNODGQTPZRJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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